Tropisetron

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for chemotherapy-induced nausea and vomiting and nausea and has 2 investigational indications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

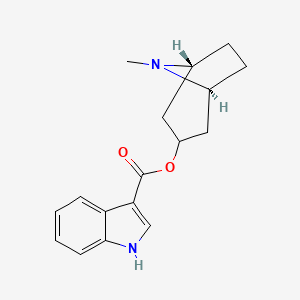

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGQMMCGHDTEI-FUNVUKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044137 | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89565-68-4 | |

| Record name | Tropisetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tropisetron's Potential as a Neuroprotective Agent: A Technical Guide

Executive Summary:

Tropisetron, a well-established 5-HT3 receptor antagonist used clinically as an antiemetic, is emerging as a multi-functional drug with significant neuroprotective potential.[1][2][3] Preclinical evidence demonstrates its efficacy in various models of neurological disorders, including Alzheimer's disease, glutamate-induced excitotoxicity, neuroinflammation, and epilepsy.[4][5][6] The primary mechanism underpinning its neuroprotective effects is the partial agonism of the α7 nicotinic acetylcholine receptor (α7nAChR), which triggers a cascade of anti-inflammatory and cell survival signaling pathways.[3][7] this compound also modulates amyloid precursor protein (APP) processing, reduces oxidative stress, and attenuates apoptosis.[2][8] This technical guide provides an in-depth overview of this compound's mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Neuroprotection

This compound's neuroprotective profile is attributed to its engagement with multiple molecular targets and pathways.

Primary Target: α7 Nicotinic Acetylcholine Receptor (α7nAChR) Agonism

The most significant mechanism is this compound's action as a partial agonist at the α7nAChR.[3][9] This receptor is a key component of the "cholinergic anti-inflammatory pathway," and its activation is known to suppress neuroinflammation, a common factor in many neurodegenerative diseases.[6][7][10] Activation of α7nAChR by this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][11] This anti-inflammatory effect is crucial for its therapeutic potential in conditions like neuropathic pain and epilepsy.[6][11]

Modulation of Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, this compound has a unique multi-target profile. It not only acts as an α7nAChR agonist but also binds directly to the ectodomain of the amyloid precursor protein (APP).[1][2][5] This interaction favorably shifts APP processing, increasing the production of the neuroprotective soluble APPα (sAPPα) fragment while reducing the generation of neurotoxic amyloid-β (Aβ) peptides.[2][12] This dual action makes it a compelling candidate for modifying the course of Alzheimer's disease.[1]

Attenuation of Oxidative Stress and Apoptosis

This compound demonstrates significant antioxidant properties. Studies show it can reverse oxidative damage and mitochondrial dysfunction in the brain.[8][13] It alleviates the depletion of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[13] Furthermore, this compound has been shown to suppress apoptosis by modulating the expression of key regulatory genes, decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2.[8] This effect may be linked to the activation of the SIRT1 signaling pathway.[8]

Mitigation of Glutamate-Induced Excitotoxicity

This compound effectively protects neurons from glutamate-induced excitotoxicity, a major contributor to cell death in various neurodegenerative conditions.[3][4] This protection is mediated by α7nAChR activation.[4] One of the downstream effects is the significant decrease in the phosphorylation of p38 MAPK, a kinase involved in stress and apoptotic signaling.[4][7] Additionally, this compound promotes the internalization of NMDA receptor subunits, reducing the neuron's sensitivity to excessive glutamate stimulation.[4]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several critical intracellular signaling cascades.

Preclinical Evidence and Quantitative Data

The neuroprotective effects of this compound have been quantified across several preclinical models.

Table 1: Neuroprotective Efficacy of this compound in Glutamate-Induced Excitotoxicity

| Parameter | Model System | Treatment | Result | Citation |

| Cell Survival | Cultured pig retinal ganglion cells (RGCs) | 500 μM Glutamate | 62% decrease in survival vs. control | [4] |

| 100 nM this compound + Glutamate | Survival increased to 105% vs. control | [4] | ||

| p38 MAPK Levels | Cultured pig RGCs | Glutamate-induced excitotoxicity | 15 ng/ml (average) | [4] |

| This compound + Glutamate | Decreased to 6 ng/ml (average) | [4] | ||

| Mechanism | Cultured pig RGCs | 10 nM MLA (α7nAChR antagonist) | Abolished this compound's protective effects | [4] |

Table 2: Effects of this compound in Alzheimer's Disease (AD) Models

| Parameter | Model System | Treatment | Result | Citation |

| sAPPα/Aβ Ratio | J20 (PDAPP) mice | 0.5 mg/kg/day this compound | Significantly improved ratio | [1][2] |

| Memory | J20 (PDAPP) mice | 0.5 mg/kg/day this compound | Improved spatial and working memory | [1][2] |

| Comparative Efficacy | J20 (PDAPP) mice | This compound vs. Memantine/Donepezil | This compound induced greater improvements in memory and sAPPα/Aβ ratio | [1][2] |

| Brain Penetration | Adult mice | 10 mg/kg subcutaneous injection | High brain levels at 1 hour; brain/plasma ratio of ~2.5 at Cmax | [2] |

Table 3: Anti-inflammatory and Anti-oxidative Effects of this compound

| Parameter | Model System | Treatment | Result | Citation |

| Pro-inflammatory Cytokines | Spared nerve injury (SNI) rats | This compound (intrathecal) | Decreased spinal levels of IL-6, IL-1β, and TNF-α | [7] |

| LPS-stimulated mouse cerebral cortex | This compound | Down-regulated gene and protein expression of IL-1β, IL-6, and TNF-α | [14] | |

| Signaling Pathways | SNI rats | This compound (intrathecal) | Down-regulated phosphorylation of p38MAPK and CREB | [7][11] |

| Oxidative Stress | D-galactose-induced aging mouse brain | 1, 3, and 5 mg/kg this compound | Reversed oxidative damage and mitochondrial dysfunction | [8] |

| Acetaminophen-induced hepatotoxicity mice | 1 and 3 mg/kg this compound | Alleviated GSH and SOD depletion | [13] |

Table 4: Conflicting Evidence in Ischemic Stroke Models

| Parameter | Model System | Treatment | Result | Citation |

| Neurological Deficit | Rat pMCAO* model | 10 mg/kg this compound | Significant increase in neurological deficits | [15][16] |

| Mortality Rate | Rat pMCAO* model | 10 mg/kg this compound | Increased from 8.3% (vehicle) to 55.5% | [17] |

| Infarct Volume | Rat pMCAO* model | 5 and 10 mg/kg this compound | Failed to reduce cerebral infarction | [15][16] |

| *pMCAO: permanent Middle Cerebral Artery Occlusion |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings.

In Vitro: Retinal Ganglion Cell (RGC) Excitotoxicity Assay

-

Objective: To assess the neuroprotective effect of this compound against glutamate-induced cell death.

-

Cell Isolation and Culture:

-

Experimental Groups:

-

Control: Untreated RGCs.

-

Excitotoxicity: RGCs treated with 500 μM glutamate to induce cell death.[4]

-

Neuroprotection: RGCs pre-treated with 100 nM this compound prior to the addition of 500 μM glutamate.[4]

-

Antagonist Control: RGCs pre-treated with an α7nAChR antagonist (e.g., 10 nM Methyllycaconitine, MLA) before this compound and glutamate application.[4]

-

-

Endpoint Analysis:

-

Cell Viability: Quantify surviving cells in each group using methods like Trypan Blue exclusion or a live/dead cell staining assay (e.g., Calcein AM/Ethidium Homodimer-1).

-

Biochemical Analysis: Collect cell lysates for ELISA or Western blot to measure levels of signaling proteins like phosphorylated p38 MAPK.[3][4]

-

In Vivo: Alzheimer's Disease J20 Mouse Model

-

Objective: To evaluate this compound's effect on cognitive function and APP processing in a transgenic mouse model of AD.

-

Animal Model: J20 mice, which express a mutant form of human APP (hAPPSwe/Ind).[2]

-

Treatment Protocol:

-

Administer this compound at a dose of 0.5 mg/kg/day. This can be delivered via oral gavage or subcutaneous injection.[1][2]

-

Treatment can be initiated at a pre-plaque phase (e.g., 5-6 months of age) or a late plaque phase (e.g., 14 months).[2]

-

Include vehicle-treated J20 mice and wild-type littermates as controls.

-

-

Behavioral Testing:

-

Assess spatial memory using the Morris Water Maze test.

-

Assess working memory using tests like the Y-maze or radial arm maze.

-

-

Post-mortem Analysis:

-

Harvest brain tissue following the treatment period.

-

Prepare brain homogenates for analysis.

-

Quantify levels of sAPPα and Aβ1-42 using specific ELISA kits to determine the sAPPα/Aβ ratio.[2]

-

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, primarily through its potent activation of the α7nAChR and its unique ability to modulate APP processing. Its established safety profile in humans for other indications accelerates its potential for repurposing in neurological disorders.[1][12] The robust preclinical data in models of excitotoxicity, Alzheimer's disease, and neuroinflammation strongly support further investigation.

However, the detrimental effects observed in a permanent ischemic stroke model highlight a critical need for caution and further research to understand the context-dependent actions of this compound.[15][16] Future research should focus on:

-

Elucidating the precise downstream signaling of the this compound-APP interaction.

-

Investigating the discrepancy in outcomes observed in ischemic stroke models, which may depend on the nature of the insult (e.g., permanent vs. transient ischemia).

-

Conducting well-designed clinical trials in patient populations with mild cognitive impairment, Alzheimer's disease, and chronic neuroinflammatory conditions.

The multi-target nature of this compound, addressing both amyloid pathology and neuroinflammation, positions it as a promising candidate for developing effective therapies for complex neurodegenerative diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "this compound as a Neuroprotective Agent Against Glutamate-Induced Excit" by Michael M. Swartz [scholarworks.wmich.edu]

- 4. This compound as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and its targets in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound Protects Against Acetaminophen-Induced Liver Injury via Suppressing Hepatic Oxidative Stress and Modulating the Activation of JNK/ERK MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound attenuates lipopolysaccharide induced neuroinflammation by inhibiting NF-κB and SP/NK1R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detrimental effects of this compound on permanent ischemic stroke in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detrimental effects of this compound on permanent ischemic stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In-Vivo Rodent Studies with Tropisetron

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tropisetron dosage and administration for in-vivo rodent studies. The protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in various disease models.

Introduction

This compound is a versatile pharmacological agent, primarily known as a selective 5-HT3 receptor antagonist, which is clinically used for the management of chemotherapy-induced nausea and vomiting.[1] Beyond this indication, a growing body of preclinical research has highlighted its role as a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[2][3] This dual activity has expanded its potential therapeutic applications to include cognitive enhancement, neuroprotection, anti-inflammatory effects, and anti-epileptic properties.[4][5][6] These notes provide detailed dosage and administration protocols derived from various in-vivo rodent studies to aid in the design of future preclinical experiments.

Data Presentation: this compound Dosage and Administration in Rodent Models

The following tables summarize the quantitative data from various studies, categorized by the therapeutic application of this compound.

Table 1: this compound for Cognitive Enhancement

| Rodent Species/Strain | Dosage Range | Administration Route | Frequency | Therapeutic Outcome | Reference(s) |

| Sprague-Dawley Rats (Young) | 0.1 - 10 mg/kg | Not specified | Single dose | Improved novel object recognition performance | [2][3] |

| Fischer Rats (Aged) | 0.1 - 10 mg/kg | Not specified | Single dose | Improved novel object recognition performance | [2][3] |

| J20 (PDAPP, huAPPSwe/Ind) Mice | 0.5 mg/kg/day | Oral or Subcutaneous | Daily | Improved spatial and working memory | [5][7] |

| DBA/2 Mice | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Improved deficient inhibitory auditory processing | [1] |

Table 2: this compound for Anti-inflammatory and Neuroprotective Effects

| Rodent Species/Strain | Dosage Range | Administration Route | Frequency | Therapeutic Outcome | Reference(s) |

| Rats | 2 mg/kg | Intraperitoneal (i.p.) or Intrarectal (i.r.) | Single dose | Reduced colonic inflammation | [8] |

| Rats | 1, 3, 10, 30, 100, 300 µg | Intrathecal | Single dose | Attenuated neuropathic pain and neuroinflammation | [4] |

| Male Mice | 1, 3, 5 mg/kg | Intraperitoneal (i.p.) | Daily for 6 weeks | Attenuated brain aging by reducing oxidative stress and inflammation | [9] |

Table 3: this compound for Anti-Epileptic Effects

| Rodent Species/Strain | Dosage Range | Administration Route | Frequency | Therapeutic Outcome | Reference(s) |

| Pilocarpine-induced Epileptic Rats | 3 mg/kg/day | Intraperitoneal (i.p.) | Daily for 3 weeks | Reduced spontaneous recurrent seizures and improved cognitive function | [6][10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Cognitive Enhancement in a Novel Object Recognition Task

Objective: To assess the effect of this compound on recognition memory.

Materials:

-

This compound hydrochloride

-

Saline (0.9% NaCl)

-

Sprague-Dawley or Fischer rats

-

Open field arena

-

Two sets of identical objects (e.g., small plastic toys)

-

Video recording and analysis software

Procedure:

-

Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (0.1, 1.0, and 10 mg/kg).

-

Animal Handling and Acclimation: House rats individually and handle them for 5 minutes daily for 3 days prior to the experiment to reduce stress. Acclimate the rats to the empty open field arena for 10 minutes on the day before the test.

-

Administration: Administer the prepared this compound solution or saline (vehicle control) via the desired route (e.g., intraperitoneal injection) 30 minutes before the training session.

-

Training Session (Familiarization Phase): Place two identical objects in the open field arena. Allow the rat to explore the objects freely for 5 minutes.

-

Inter-trial Interval: Return the rat to its home cage for a specified period (e.g., 1 hour).

-

Testing Session (Choice Phase): Replace one of the familiar objects with a novel object. Place the rat back into the arena and allow it to explore for 5 minutes.

-

Data Analysis: Record the time spent exploring each object (novel and familiar). Calculate the discrimination index as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.

Protocol 2: Attenuation of Neuropathic Pain

Objective: To evaluate the analgesic effect of this compound in a model of neuropathic pain.

Materials:

-

This compound hydrochloride

-

Saline (0.9% NaCl)

-

Adult male Sprague-Dawley rats

-

Surgical instruments for spared nerve injury (SNI) model

-

Von Frey filaments for assessing mechanical allodynia

-

Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

-

Surgical Model of Neuropathic Pain (Spared Nerve Injury): Anesthetize the rats. Expose the sciatic nerve and its three terminal branches. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Post-operative Recovery: Allow the animals to recover for 14 days to establish chronic neuropathic pain.

-

Drug Preparation: Dissolve this compound hydrochloride in sterile saline to achieve the desired doses (1, 3, 10, 30, 100, and 300 µg).

-

Intrathecal Administration: On day 14 post-surgery, administer the prepared this compound solution or saline (vehicle control) via intrathecal injection.

-

Behavioral Testing:

-

Mechanical Allodynia (Paw Withdrawal Threshold - PWT): Measure the paw withdrawal threshold using von Frey filaments at baseline and 1 hour after drug administration.

-

Thermal Hyperalgesia (Paw Withdrawal Latency - PWL): Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus at baseline and 1 hour after drug administration.

-

-

Data Analysis: Compare the PWT and PWL between the this compound-treated and vehicle-treated groups. An increase in PWT and PWL indicates an analgesic effect.[4]

Mandatory Visualizations

Signaling Pathways of this compound

Caption: Signaling pathways of this compound.

Experimental Workflow for Cognitive Enhancement Study

Caption: Experimental workflow for a novel object recognition task.

Logical Relationship of this compound's Dual Action

Caption: Logical relationship of this compound's dual receptor action.

References

- 1. This compound (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy this compound (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer's model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of 5-HT receptor antagonist, this compound on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes: The Use of Tropisetron in Cultured Neuronal Cells

Introduction

Tropisetron is a versatile pharmacological agent primarily known as a potent and selective antagonist for the serotonin 3 (5-HT3) receptor, which has led to its clinical use as an antiemetic for chemotherapy-induced nausea and vomiting[1][2]. Beyond this function, this compound also acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR)[1][3]. This dual activity has garnered significant interest in its potential application in neuroscience research, particularly for its neuroprotective and cognitive-enhancing properties observed in various in vitro and in vivo models[4][5]. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cultured neuronal cells to investigate its neuroprotective mechanisms and effects on neuronal signaling pathways.

Mechanism of Action in Neuronal Cells

This compound exerts its effects on neuronal cells primarily through two receptor systems: antagonism of the 5-HT3 receptor and agonism of the α7-nAChR[1][4]. Its neuroprotective effects are largely attributed to its interaction with the α7-nAChR[6].

Key signaling pathways influenced by this compound include:

-

Neuroprotection against Glutamate Excitotoxicity: Pre-treatment with this compound protects cultured retinal ganglion cells (RGCs) from glutamate-induced cell death[1][6]. This effect is mediated by the activation of α7-nAChRs[6].

-

Modulation of MAPK Pathway: In the context of excitotoxicity, this compound has been shown to significantly decrease the levels of phosphorylated p38 MAP kinase (p38 MAPK), a key player in apoptotic pathways, without affecting pAkt levels[6][7].

-

NMDA Receptor Internalization: Evidence from immunocytochemistry and electrophysiology studies suggests that this compound can induce the internalization of N-methyl-D-aspartate (NMDA) receptor subunits, which may contribute to its protective effects against excitotoxicity[6].

-

Amyloid Precursor Protein (APP) Processing: In primary hippocampal neuronal cultures, this compound has been shown to increase the secretion of the neurotrophic soluble APPα (sAPPα) while decreasing the levels of neurotoxic amyloid-beta 1-42 (Aβ1-42)[4].

-

Anti-inflammatory and Antioxidant Effects: this compound can inhibit signaling pathways that regulate the activation of transcription factors like NF-κB and AP-1[7][8]. It has also been shown to protect against oxidative stress by activating antioxidant enzymes and reducing reactive oxygen species (ROS)[9][10].

Caption: Signaling pathways of this compound in neuronal cells.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data from key studies on the effects of this compound in cultured neuronal cells.

| Cell Type | This compound Concentration | Treatment / Assay | Key Finding | Reference |

| Adult Pig Retinal Ganglion Cells (RGCs) | 100 nM | Pre-treatment before 500 µM Glutamate | Increased cell survival to ~105% of control levels. | [6] |

| Adult Pig Retinal Ganglion Cells (RGCs) | 100 nM | Treatment post-glutamate exposure | Decreased p38 MAPK levels from ~15 ng/ml to 6 ng/ml. | [6] |

| Primary Hippocampal Neuronal Cultures (J20 mice) | 1 µM | 24-hour treatment | Significantly increased sAPPα and decreased Aβ1-42 levels. | [4] |

| Human nAChRs expressed in Xenopus oocytes | EC50 ~2.4 µM | Electrophysiology | Partial agonist activity at α7 nAChRs. | [3][11] |

| Human nAChRs expressed in Xenopus oocytes | EC50 ~1.5 µM | Electrophysiology | Partial agonist activity at heteromeric α7β2 nAChRs. | [3][11] |

| Differentiated PC12 cells | 1, 10, 100 µM | Treatment during H2O2 (250 µM) exposure | Dose-dependently protected against H2O2-induced cell death. | [9] |

| Jurkat cells (T-lymphocyte model) | 10, 25, 50 µg/ml | 30 min pre-treatment | Inhibits signaling pathways for NFAT, NF-κB, and AP-1 activation. | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution for use in cell culture experiments. This compound HCl is soluble in DMSO[1].

Materials:

-

This compound HCl powder (e.g., Selleck Chemicals, Cat. No. S1898)[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 3.21 mg of this compound HCl (MW: 320.81 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration using sterile cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.

Protocol 2: Neuroprotection Assay in a Glutamate Excitotoxicity Model

This protocol is adapted from studies on retinal ganglion cells and can be applied to other neuronal cultures to assess the neuroprotective effects of this compound[6].

Caption: Experimental workflow for a neuroprotection assay.

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons, iPSC-derived neurons)

-

Appropriate neuronal culture medium and supplements

-

Poly-D-Lysine or other appropriate coating reagents

-

This compound stock solution (see Protocol 1)

-

L-Glutamic acid solution

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Plate neuronal cells in 96-well plates pre-coated with a suitable substrate at a density optimized for your cell type.

-

Cell Culture: Culture the cells for a sufficient period to allow them to mature and form networks (e.g., 3-7 days in vitro)[6].

-

Pre-treatment:

-

Prepare fresh dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 100 nM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Include a "vehicle control" group that receives medium with the same final concentration of DMSO but no this compound.

-

Incubate the cells for 1 hour at 37°C[1].

-

-

Induction of Excitotoxicity:

-

Prepare a high-concentration glutamate solution in culture medium.

-

Add the glutamate solution directly to the wells to achieve the final desired toxic concentration (e.g., 500 µM for RGCs)[6]. Do not remove the this compound-containing medium.

-

Establish a "glutamate only" control group (without this compound pre-treatment) and an "untreated" control group (no this compound, no glutamate).

-

-

Incubation: Return the plate to the incubator and incubate for 24 hours.

-

Assessment of Cell Viability:

-

After the incubation period, measure cell viability using a standard method such as the MTT assay, following the manufacturer's instructions.

-

Read the absorbance on a plate reader.

-

-

Data Analysis:

-

Normalize the viability data of all treated groups to the "untreated" control group (set to 100%).

-

Compare the viability of the "this compound + Glutamate" group to the "Glutamate only" group to determine the neuroprotective effect.

-

Protocol 3: Western Blot Analysis of p38 MAPK

This protocol outlines the steps to measure changes in protein expression or phosphorylation (e.g., p38 MAPK) following this compound treatment.

Materials:

-

Cultured neuronal cells in 6-well plates

-

This compound and glutamate solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer system (membranes, buffers)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Treat neuronal cells in 6-well plates as described in Protocol 2 (plating, culture, pre-treatment, and glutamate exposure).

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for all samples (e.g., load 20-30 µg of protein per lane).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-p-p38 MAPK) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using software like ImageJ. Normalize the levels of the protein of interest (p-p38) to a loading control (total p38 or β-actin).

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. This compound as a neuroprotective agent against glutamate-induced excitotoxicity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy this compound (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound protects against brain aging via attenuating oxidative stress, apoptosis and inflammation: The role of SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tropisetron in Neuropathic Pain Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropisetron, a dual-function molecule acting as a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a partial agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR), has emerged as a compound of significant interest in the study of neuropathic pain.[1][2] Primarily known for its antiemetic properties in chemotherapy-induced nausea and vomiting, its unique pharmacological profile presents a promising avenue for therapeutic intervention in chronic pain states.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical neuropathic pain research models, based on established scientific literature.

Mechanism of Action in Neuropathic Pain

This compound is understood to alleviate neuropathic pain through at least two distinct signaling pathways:

-

5-HT3 Receptor Antagonism: At the spinal level, this compound blocks 5-HT3 receptors, which are implicated in pronociceptive (pain-promoting) signaling.[5][6] By inhibiting these receptors, this compound can reduce the transmission of noxious stimuli.[5]

-

α7nAChR Agonism: this compound also acts as a partial agonist at α7nAChR.[1][7][8] Activation of this receptor in the spinal cord initiates a cholinergic anti-inflammatory pathway, leading to the suppression of neuroinflammation.[1][7] This is achieved by inhibiting the p38 Mitogen-Activated Protein Kinase (p38MAPK) and cAMP-response element binding protein (CREB) signaling cascade, which in turn reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1][7][9]

Signaling Pathway Diagrams

Caption: Dual mechanisms of this compound in alleviating neuropathic pain.

Experimental Models and Protocols

Several rodent models are employed to study neuropathic pain. The following sections detail protocols for two commonly used models where this compound has been investigated: the Spared Nerve Injury (SNI) model and the Clip Compression Injury model of the spinal cord.

Spared Nerve Injury (SNI) Model

This model induces persistent peripheral neuropathic pain.

Experimental Workflow:

Caption: Experimental workflow for the SNI model.

Detailed Protocol:

-

Animals: Healthy male adult Sprague Dawley rats (180-220 g) are used.[1] They should be housed under controlled conditions with ad libitum access to food and water.

-

Baseline Testing: Before surgery, assess baseline pain thresholds using methods such as the Paw Mechanical Withdrawal Threshold (PMWT) with von Frey filaments and Paw Thermal Withdrawal Latency (PTWL).

-

SNI Surgery:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

In sham-operated animals, the nerves are exposed but not ligated or transected.

-

-

Post-operative Care: Monitor the animals for recovery and signs of infection.

-

This compound Administration: On day 14 post-surgery, administer this compound via intrathecal injection.[1]

-

Behavioral Assessment: Re-evaluate PMWT and PTWL at 1 hour after this compound injection to assess its analgesic effects.[1]

-

Biochemical Analysis: After behavioral testing, animals can be euthanized, and spinal cord tissue harvested for analysis of inflammatory cytokines (IL-6, IL-1β, TNF-α) and phosphorylation of p38MAPK and CREB.[1][7]

Clip Compression Injury Model (Central Neuropathic Pain)

This model is used to induce central neuropathic pain originating from the spinal cord.

Detailed Protocol:

-

Animals: Adult male rats are used.

-

Baseline Testing: Pre-operative assessment of mechanical and thermal sensitivity is performed using tests like the Randall-Sellitto test for mechanical hyperalgesia, the plantar test for thermal hyperalgesia, and von Frey filaments for mechanical allodynia.[5][6]

-

Clip Compression Surgery:

-

Anesthetize the animal.

-

Perform a laminectomy at the lumbar level (e.g., L5).

-

Apply a clip (e.g., aneurysm clip) to the spinal cord for a defined period (e.g., 1 minute) to induce a compression injury.

-

Remove the clip and suture the wound.

-

-

Post-operative Evaluation: Locomotor function can be assessed weekly using the Basso, Beattie, and Bresnahan (BBB) scale.[6]

-

This compound Administration: Four weeks after the injury, administer this compound intrathecally.[5][6]

-

Behavioral Assessment: Repeat the behavioral tests 15 minutes after the injection to evaluate the rapid analgesic effects of this compound.[6]

Data Presentation: Quantitative Findings

The following tables summarize the quantitative data from studies using this compound in these neuropathic pain models.

Table 1: Dose-Response of Intrathecal this compound in the SNI Model [1]

| Parameter | Value |

| Doses Tested (µg) | 1, 3, 10, 30, 100, 300 |

| Emax (%) | 73.64 |

| ED50 (µg) | 5.66 |

| ED95 (µg) | 17.47 |

Table 2: Effect of this compound on Mechanical and Thermal Hyperalgesia in the Clip Compression Model [5]

| Treatment Group | Paw Withdrawal Threshold (PWT) - Mechanical (g) (Mean ± SEM) | Paw Withdrawal Latency (PWL) - Thermal (s) (Mean ± SEM) |

| Before Injection | ||

| Salicylate (100 µg) | 6.9 ± 0.26 | Not Reported |

| This compound (100 µg) | 7.7 ± 0.21 | Not Reported |

| This compound (150 µg) | 6.7 ± 0.3 | Not Reported |

| After Injection | ||

| Salicylate (100 µg) | 9.05 ± 0.3 | Not Reported |

| This compound (100 µg) | 8.6 ± 0.2 | Not Reported |

| This compound (150 µg) | 8.06 ± 0.4 | Not Reported |

| Saline | 7.05 ± 0.07 | Not Reported |

| Salicylate (100 µg) vs Saline | 14.5 ± 0.48 (p=0.02) | Not Reported |

| This compound (100 µg) vs Saline | 15.1 ± 0.66 (p=0.003) | Not Reported |

Note: The original publication presents some ambiguity in the reporting of PWT values. The latter set of data for Salicylate and this compound vs. Saline appears to be from a different measurement or comparison within the study.

Table 3: Effect of α7nAChR Antagonist (MLA) on this compound's Analgesic Effect in the SNI Model [1]

| Treatment Group | Effect on this compound-induced Analgesia |

| MLA (1 µg) + this compound (17.47 µg) | No significant reduction |

| MLA (10 µg) + this compound (17.47 µg) | Significant reduction (P < .001) |

| MLA (100 µg) + this compound (17.47 µg) | Not specified, 10 µg used for subsequent experiments |

Table 4: Effect of this compound on Pro-inflammatory Cytokines in the Spinal Cord (SNI Model) [1]

| Cytokine | Effect of this compound Treatment | Effect of MLA Pre-treatment + this compound |

| IL-6 | Decreased | Increased compared to this compound alone (P < .01) |

| IL-1β | Decreased | No significant change compared to this compound alone |

| TNF-α | Decreased | Increased compared to this compound alone (P < .01) |

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuropathic pain, acting through both 5-HT3 receptor antagonism and α7nAChR agonism. The provided protocols and data offer a framework for researchers to investigate its mechanisms and efficacy in preclinical models. Further research is warranted to explore the long-term effects and translational potential of this compound in clinical settings for the management of chronic neuropathic pain.

References

- 1. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. healthrising.org [healthrising.org]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. Spinal 5-HT3 receptor mediates nociceptive effect on central neuropathic pain; possible therapeutic role for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spinal 5-HT3 receptor mediates nociceptive effect on central neuropathic pain; possible therapeutic role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Utilizing Tropisetron for the Study of Chemotherapy-Induced Emesis in Ferrets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The ferret (Mustela putorius furo) is a well-established and highly valued preclinical model for studying the mechanisms of emesis and evaluating the efficacy of antiemetic drugs.[1][2] Its vomiting reflex is similar to that of humans, making it a translationally relevant model.[2] Tropisetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist used for the prevention of CINV.[3] This document provides detailed application notes and protocols for the use of this compound in ferret models of CINV.

Signaling Pathways in Chemotherapy-Induced Emesis

Chemotherapeutic agents, such as cisplatin, induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[4] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem. These signals are then relayed to the central pattern generator (vomiting center), which coordinates the complex motor act of emesis (retching and vomiting).

Mechanism of Action of this compound

This compound is a competitive antagonist of the 5-HT3 receptor.[3] It exerts its antiemetic effect by blocking the binding of serotonin to 5-HT3 receptors on peripheral vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone.[3] This blockade prevents the transmission of emetic signals to the central nervous system, thereby inhibiting the vomiting reflex.

Experimental Protocols

The following are detailed protocols for investigating the antiemetic effects of this compound in a ferret model of cisplatin-induced emesis.

1. Animal Model and Husbandry

-

Species: Male ferrets (Mustela putorius furo), 1-2 kg body weight.

-

Housing: Individually housed in stainless steel cages with a 12-hour light/dark cycle.

-

Diet: Standard ferret chow and water ad libitum.

-

Acclimation: Acclimate animals to the laboratory environment for at least 7 days prior to experimentation.

2. Cisplatin-Induced Emesis Protocol

-

Emetic Agent: Cisplatin.

-

Dosage: A dose of 5-10 mg/kg is commonly used to induce emesis.[1][2] A 5 mg/kg dose can be used to study both acute and delayed emesis, while 10 mg/kg is typically used for acute emesis studies.[1][2]

-

Administration: Administer cisplatin via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Vehicle: Dissolve cisplatin in sterile 0.9% saline.

3. This compound Administration Protocol

-

Drug: this compound hydrochloride.

-

Dosage: Based on studies in other animal models, a dose range of 0.3-2 mg/kg can be investigated.[2] An ID50 of 0.52 mg/kg (p.o.) has been reported in Suncus murinus.[2]

-

Administration: this compound can be administered orally (p.o.), intravenously (i.v.), or subcutaneously (s.c.).

-

Vehicle: Dissolve this compound in sterile 0.9% saline or another appropriate vehicle.

-

Timing: Administer this compound 30-60 minutes prior to the administration of cisplatin.

4. Experimental Procedure

-

Fast ferrets overnight with free access to water.

-

On the day of the experiment, weigh each ferret and calculate the required doses of this compound and cisplatin.

-

Administer the predetermined dose of this compound or vehicle to the respective groups.

-

After the appropriate pre-treatment time, administer cisplatin.

-

Observe the animals continuously for at least 4-6 hours for the acute phase of emesis. For delayed emesis studies, continue observation for up to 72 hours.

-

Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). The total number of emetic episodes is often recorded as the sum of retches and vomits.

-

Record the latency to the first emetic episode.

Data Presentation

The following tables summarize the expected emetic response to cisplatin in ferrets and the efficacy of 5-HT3 receptor antagonists. Note that specific dose-response data for this compound in ferrets is limited in the published literature; the data for Suncus murinus is provided as a reference.

Table 1: Cisplatin-Induced Emesis in Ferrets (Vehicle Control)

| Cisplatin Dose (mg/kg) | Route | Observation Period | Typical Number of Retches and Vomits | Latency to First Emesis (min) |

| 5 | i.p. | 0-72 hours | Biphasic response, peaking around 12 and 48 hours[1] | ~60-90 |

| 10 | i.p. / i.v. | 0-4 hours | >100 | ~60-90 |

Table 2: Efficacy of this compound against Cisplatin-Induced Emesis in Suncus Murinus

| This compound Dose (mg/kg, p.o.) | Cisplatin Dose (mg/kg, i.p.) | % Inhibition of Emesis |

| 0.3 | 50 | Dose-related reduction[2] |

| 0.52 | 50 | ~50% (ID50)[2] |

| 1.0 | 50 | Significant reduction[2] |

| 2.0 | 50 | Significant reduction[2] |

Table 3: General Efficacy of 5-HT3 Receptor Antagonists in Ferrets

| 5-HT3 Antagonist | Cisplatin Dose (mg/kg) | Efficacy |

| This compound | 5-10 | Expected to be effective in reducing acute and delayed emesis.[1] |

| Ondansetron | 5-10 | Dose-dependent reduction in acute and delayed emesis.[1] |

| Granisetron | 5-10 | Effective in reducing acute and delayed emesis.[1] |

Experimental Workflow

References

- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

Tropisetron: A Pharmacological Probe for α7 Nicotinic Acetylcholine Receptors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tropisetron, a potent 5-HT3 receptor antagonist, has emerged as a valuable pharmacological tool for the investigation of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its dual pharmacology, acting as a high-affinity partial agonist at α7 nAChRs, allows for the dissection of α7 nAChR-mediated signaling and its physiological consequences.[1][3] These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experimental paradigms, and a summary of the signaling pathways it modulates.

Pharmacological Profile of this compound at α7 nAChRs

This compound exhibits a high affinity for the α7 nAChR, functioning as a partial agonist.[1][3] This interaction is characterized by its ability to elicit a response that is lower than that of a full agonist, a property that can be advantageous in preventing receptor desensitization with prolonged exposure. Furthermore, at low, nanomolar concentrations, this compound can act as a "priming" or co-agonist, enhancing the response of the α7 nAChR to its endogenous ligand, acetylcholine.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with α7 nAChRs.

Table 1: Binding Affinity and Functional Potency of this compound

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki | α7 nAChR | Human | 6.9 nM | [3] |

| EC50 (Partial Agonist) | α7 nAChR | Human | ~2.4 µM | [1][2][3] |

| EC50 (Partial Agonist) | α7β2 nAChR | Human | ~1.5 µM | [1][2][3] |

| IC50 (Inhibition of ACh response) | α7 nAChR | Human | 0.092 ± 0.007 µM | [3] |

| IC50 (Inhibition of ACh response) | α7β2 nAChR | Human | 0.139 ± 0.004 µM | [3] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Affinity (Ki) | Species | Reference |

| 5-HT3 Receptor | High (Antagonist) | Not Specified | [3] |

| α4β2 nAChR | Low | Not Specified | |

| α3β4 nAChR | Moderate (Antagonist, IC50=1.8+/-0.6 µM) | Human | [4] |

Signaling Pathways Modulated by this compound at α7 nAChRs

Activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events implicated in neuroprotection, anti-inflammatory responses, and cognitive enhancement.

Key Signaling Pathways:

-

ERK/CREB Pathway: Activation of the extracellular signal-regulated kinase (ERK) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) is a critical pathway for synaptic plasticity and memory formation.[3]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major survival pathway, protecting neurons from apoptotic cell death.

-

JAK2/NF-κB Pathway: The Janus kinase 2 (JAK2) and nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound, through α7 nAChR activation, can suppress pro-inflammatory signaling.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. This compound sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Molecular dissection of this compound, an alpha7 nicotinic acetylcholine receptor-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Cognitive Effects of Tropisetron in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical animal models for assessing the cognitive-enhancing properties of Tropisetron. Detailed protocols for key behavioral assays are provided, along with a summary of existing quantitative data to aid in experimental design and data interpretation.

Introduction

This compound is a dual-function molecule, acting as a selective 5-HT3 receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] While clinically used as an antiemetic, its pro-cognitive effects are of significant interest for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[3][4] The activation of α7nAChRs is believed to be a primary mechanism for its cognitive-enhancing effects.[5] Animal models are crucial for elucidating the efficacy and mechanisms of this compound in a controlled setting.

Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Pathway

This compound's cognitive enhancement is significantly attributed to its partial agonism at α7 nicotinic acetylcholine receptors (α7nAChRs). This interaction is believed to modulate synaptic plasticity and neuronal signaling, processes fundamental to learning and memory.

Summary of this compound's Cognitive Effects in Animal Models

The following table summarizes the quantitative data from various preclinical studies investigating the cognitive effects of this compound.

| Animal Model | Species | This compound Dose | Administration Route | Key Cognitive Findings | Reference(s) |

| Alzheimer's Disease Model (J20 mice) | Mouse | 0.5 mg/kg/day | Subcutaneous (Alzet pumps) | Improved spatial memory in the Morris Water Maze. | [1] |

| Novel Object Recognition | Rat (Sprague-Dawley) | 0.1–10 mg/kg | Not Specified | Improved novel object recognition performance. | [3] |

| Novel Object Recognition | Rat (Fischer) | 0.1–10 mg/kg | Not Specified | Improved novel object recognition performance in aged rats. | [3] |

| Delayed Match to Sample | Rhesus Monkey | 0.03–1 mg/kg | Not Specified | Produced a 17% increase from baseline in long delay accuracy. | [3] |

| Chronic Antipsychotic Treatment Model | Rat | 3.0 mg/kg | Intraperitoneal | Markedly improved novel object recognition performance in rats treated with risperidone or quetiapine. | [6] |

| Object Recognition in Female Rats | Rat (F344) | 1.5 or 2.5 mg/kg | Intraperitoneal | Increased percentage of time exploring the novel object. | [7] |

Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[8]

-

Apparatus:

-

A circular pool (approximately 150 cm in diameter) filled with water made opaque with non-toxic white paint.[8]

-

Water temperature should be maintained at around 22°C.[8]

-

A hidden platform (10 cm in diameter) submerged 1 cm below the water's surface.[8]

-

The pool should be located in a room with various distal visual cues (e.g., posters, shapes on the walls).[9]

-

-

Habituation (Day 0):

-

Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.[10]

-

Gently guide the animal to the location of the platform.

-

-

Acquisition Training (Days 1-5):

-

Administer this compound or vehicle control at the predetermined time before the first trial of each day.

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start locations.

-

Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[11]

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform.[11]

-

Allow the animal to remain on the platform for 15-30 seconds.[11]

-

The inter-trial interval (ITI) should be consistent (e.g., 20 minutes).

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the animal in the pool at a novel start location.

-

Allow the animal to swim for 60 seconds.[10]

-

Record the swim path using a video tracking system.

-

-

Data Analysis:

-

Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over the training days indicates learning.

-

Probe Trial: Measure the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and swim speed. A preference for the target quadrant indicates spatial memory retention.

-

Novel Object Recognition (NOR) Task for Recognition Memory

The NOR task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[12]

-

Apparatus:

-

An open-field arena (e.g., a square box made of non-porous material).

-

A set of objects that are of similar size but differ in shape and texture. Ensure the objects cannot be easily displaced by the animal and have no inherent rewarding or aversive properties.

-

-

Habituation (Day 1):

-

Familiarization Phase (Day 2, Trial 1):

-

Administer this compound or vehicle control at a predetermined time before this phase.

-

Place two identical objects in the arena.

-

Place the animal in the arena, facing away from the objects, and allow it to explore for 5 minutes.[5]

-

Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

-

Inter-Trial Interval (ITI):

-

Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). The length of the ITI can be adjusted to test short-term or long-term memory.

-

-

Test Phase (Day 2, Trial 2):

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the animal back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) :

-

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

-

-

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

-

Passive Avoidance Test for Fear-Motivated Memory

The passive avoidance task is a fear-aggravated test used to assess long-term memory based on negative reinforcement.[14][15]

-

Apparatus:

-

Training/Acquisition (Day 1):

-

Place the animal in the light compartment and allow it to acclimatize for a short period (e.g., 40 seconds).[16]

-

Open the guillotine door.

-

When the animal enters the dark compartment (which rodents naturally prefer), close the door and deliver a brief, mild foot shock (e.g., 0.5 mA for 2-3 seconds).[16][17]

-

The latency to enter the dark compartment is recorded.

-

Administer this compound or vehicle control either before or immediately after the training trial, depending on whether you are assessing effects on learning or consolidation.

-

-

Retention Test (Day 2, typically 24 hours later):

-

Data Analysis:

-

The primary measure is the step-through latency on the test day. A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.

-

Conclusion

The animal models and protocols described provide a robust framework for evaluating the cognitive-enhancing effects of this compound. The Morris Water Maze, Novel Object Recognition task, and Passive Avoidance test each assess different facets of learning and memory, and their combined use can offer a comprehensive preclinical evaluation. The provided quantitative data serves as a valuable reference for dose selection and expected outcomes in future studies.

References

- 1. The multi-functional drug this compound binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. One-day this compound treatment improves cognitive deficits and P50 inhibition deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound enhances recognition memory in rats chronically treated with risperidone or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a 5-HT(3) receptor antagonist, enhances object exploration in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]

- 14. scantox.com [scantox.com]

- 15. Passive avoidance test [panlab.com]

- 16. 4.13. Passive Avoidance Test [bio-protocol.org]

- 17. 2.7. Passive avoidance test [bio-protocol.org]

Application Notes and Protocols for Intrathecal Tropisetron Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intrathecal (IT) administration of Tropisetron in rat models. This compound, a dual-action compound, acts as a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] This unique pharmacological profile makes it a valuable tool for investigating spinal nociceptive pathways and neuroinflammation.

Quantitative Data Summary

The following tables summarize key quantitative data for the intrathecal administration of this compound in rats, compiled from various studies.

Table 1: this compound Dosage and Administration Parameters

| Parameter | Value | Vehicle | Reference |

| Effective Dose (ED50) | 5.66 µg | Normal Saline | [1] |

| ED95 | 17.47 µg | Normal Saline | [1] |

| Dose Range Tested | 1, 3, 10, 30, 100, 300 µg | Normal Saline | [1] |

| Antagonist Dose (for blocking paracetamol effect) | 10 µg | Not Specified | [3] |

| Injection Volume | 10 µL | Normal Saline | [1] |

| Flush Volume | 10 µL | Normal Saline | [1] |

Table 2: Pharmacodynamic Effects of Intrathecal this compound (17.47 µg)

| Outcome Measure | Time to Peak Effect | Duration of Action | Effect | Reference |

| Paw Withdrawal Mechanical Threshold (PMWT) | 1 hour | Returns to baseline by 8 hours | Significant increase in ipsilateral PMWT | [1] |

| Paw Thermal Withdrawal Latency (PTWL) | 1 hour | Returns to baseline by 8 hours | Significant increase in ipsilateral PTWL | [1] |

| Spinal IL-1β Levels | 1 hour post-injection | Not Specified | Significant decrease | [1] |

| Spinal IL-6 Levels | 1 hour post-injection | Not Specified | Significant decrease | [1] |

| Spinal TNF-α Levels | 1 hour post-injection | Not Specified | Significant decrease | [1] |

Experimental Protocols

Preparation of this compound for Intrathecal Injection

-

Reconstitution: Dissolve this compound hydrochloride in sterile, preservative-free Normal Saline (0.9% NaCl) to the desired stock concentration.

-

Dilution: Prepare serial dilutions from the stock solution to achieve the final desired doses (e.g., 1, 3, 10, 30, 100 µg) in a final injection volume of 10 µL.

-

Storage: Store the prepared solutions at an appropriate temperature as recommended by the manufacturer, protected from light, until use.

Intrathecal Catheterization and Injection Procedure

Intrathecal administration can be achieved via direct lumbar puncture or through a chronically implanted catheter for repeated dosing.[4][5] The latter is recommended to minimize stress and tissue damage from multiple punctures.[4]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-300 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for catheter implantation

-

Intrathecal catheter (e.g., PE-10 tubing)

-

25-μL microinjector

-

This compound solution

-

Sterile Normal Saline for flushing

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Catheter Implantation (for chronic studies):

-

Surgically implant an intrathecal catheter into the subarachnoid space, typically at the lumbar level (L4-L5 or L5-L6).[4][6]

-

The catheter can be inserted through an incision in the atlanto-occipital membrane and advanced caudally to the desired lumbar level.[7]

-

Exteriorize the catheter and secure it, often with a port system (e.g., Pinport™) to allow for repeated, aseptic injections.[7]

-

Allow the animal to recover for a minimum of 3 days post-surgery.[1]

-

-

Intrathecal Injection:

-

Gently restrain the rat.

-

Connect a 25-μL microinjector filled with the this compound solution to the catheter port.

-

Slowly inject 10 µL of the drug solution into the intrathecal space.[1]

-

Immediately following the drug administration, inject 10 µL of sterile Normal Saline to flush the catheter and ensure complete delivery of the drug.[1]

-

-

Post-Injection Monitoring:

Assessment of Antinociceptive Effects

Spared Nerve Injury (SNI) Model of Neuropathic Pain:

-

Anesthetize the rat.

-

Expose the sciatic nerve and its three terminal branches in the right hindlimb.

-

Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[1]

-

Allow the animals to recover for 14 days before commencing drug administration and behavioral testing.[1]

Behavioral Testing:

-

Mechanical Allodynia (Paw Withdrawal Mechanical Threshold - PMWT):

-

Acclimate the rat in a transparent box on a metal grid for 30 minutes.

-

Apply increasing force to the plantar surface of the hind paw using an electronic von Frey apparatus.

-

Record the force at which the rat withdraws its paw.[1]

-

-

Thermal Hyperalgesia (Paw Thermal Withdrawal Latency - PTWL):

-

Place the rat on a glass plate and apply a radiant heat source to the plantar surface of the hind paw.

-

Record the time taken for the rat to withdraw its paw.

-

Signaling Pathways and Mechanisms

Intrathecal this compound exerts its analgesic and anti-inflammatory effects through at least two primary mechanisms: antagonism of 5-HT3 receptors and agonism of α7nAChRs.[1][9] The activation of spinal α7nAChRs is particularly implicated in its beneficial effects on neuropathic pain.[1]

Caption: Dual mechanism of intrathecal this compound in the spinal cord.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of intrathecal this compound in a rat model of neuropathic pain.

Caption: Workflow for assessing intrathecal this compound in neuropathic pain.

References

- 1. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Paracetamol exerts a spinal, this compound-reversible, antinociceptive effect in an inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. criver.com [criver.com]

- 8. Efficacy of Intrathecal Morphine in a Model of Surgical Pain in Rats | PLOS One [journals.plos.org]

- 9. Spinal 5-HT3 receptor mediates nociceptive effect on central neuropathic pain; possible therapeutic role for this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tropisetron in the Study of Neuroinflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tropisetron, a versatile pharmacological tool, in the investigation of neuroinflammatory processes. This compound, clinically utilized as an antiemetic, exhibits a dual mechanism of action as a potent serotonin 5-HT3 receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR)[1][2][3][4]. This dual activity makes it a valuable compound for dissecting the complex signaling pathways that govern inflammation within the central nervous system (CNS).

Mechanism of Action in Neuroinflammation

This compound modulates neuroinflammatory responses through multiple signaling cascades. Its effects are primarily mediated by its interaction with α7nAChR and 5-HT3 receptors, which are expressed on various cell types in the CNS, including microglia, the brain's resident immune cells[5][6].

-

α7nAChR-Mediated Anti-Inflammatory Pathway: Activation of α7nAChRs is a key component of the "cholinergic anti-inflammatory pathway," a physiological mechanism that inhibits cytokine release[3]. This compound, acting as a partial agonist, engages this pathway to attenuate neuroinflammation[1][2][7]. This activation leads to the inhibition of downstream pro-inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (p38MAPK) and cAMP-Response Element Binding protein (CREB) pathway, as well as the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway[2][8][9].

-

5-HT3R-Mediated Anti-Inflammatory Pathway: As a 5-HT3 receptor antagonist, this compound can also suppress neuroinflammation by blocking serotonin-mediated pro-inflammatory signals[10][11]. This action has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression[10][11]. Additionally, this compound can interfere with the Substance P/neurokinin 1 receptor (SP/NK1R) signaling pathway, further contributing to its anti-inflammatory effects[10].

Data Presentation: Summary of this compound's Effects

The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation as reported in preclinical studies.

Table 1: In Vivo Effects of this compound on Neuroinflammatory Markers

| Animal Model | This compound Dosage | Key Findings | Reference |

| Spared Nerve Injury (SNI) Rats | 17.47 µg (intrathecal) | Decreased spinal cord levels of IL-6, IL-1β, and TNF-α. Reduced phosphorylation of p38MAPK and CREB. | [2][8] |

| Lipopolysaccharide (LPS)-induced Neuroinflammation (Mice) | Not specified | Reduced the number of Iba-1 positive microglia. Down-regulated gene and protein expression of IL-1β, IL-6, and TNF-α in the cerebral cortex. | [5][10] |

| Pilocarpine-induced Temporal Lobe Epilepsy (Rats) | 3 mg/kg/day (i.p.) | Reduced serum levels of TNF-α and IL-1β. | [3] |

| Amyloid-β (Aβ)-induced Neurotoxicity (Rats) | Intracerebroventricular | Significantly diminished elevated hippocampal levels of TNF-α, COX-2, iNOS, and NF-κB. | [11] |

| D-galactose-induced Brain Aging (Mice) | 1, 3, and 5 mg/kg/day (i.p.) | Reversed the overproduction of TNF-α and IL-6. Elevated SIRT1 gene expression. | [12] |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mice) | 5 mg/kg/day (i.p.) | Reduced MOG35-55-induced production of IL-2, IL-6, and IL-17 by splenocytes. | [13][14] |

Table 2: In Vitro Effects of this compound on Neuroinflammatory Markers

| Cell Model | Treatment Conditions | Key Findings | Reference |

| LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Suppressed the levels of IL-1β, IL-17, and TNF-α in media. Promoted IL-10 gene expression and secretion. | [9] |

| Retinal Ganglion Cells (Pig) | Pre-treated with 100 nM this compound before 500 µM glutamate | Significantly decreased p38 MAPK levels associated with excitotoxicity. | [15] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound to exert its anti-neuroinflammatory effects.

References

- 1. This compound, an Antiemetic Drug, Exerts an Anti-Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. iasp-pain.org [iasp-pain.org]